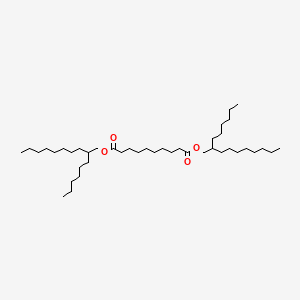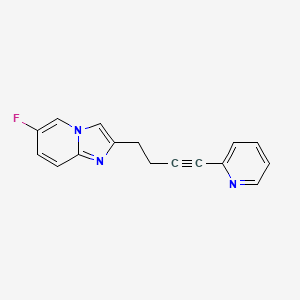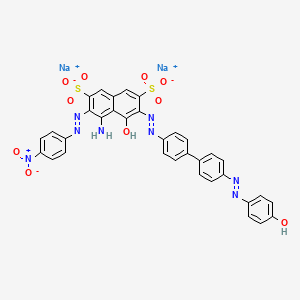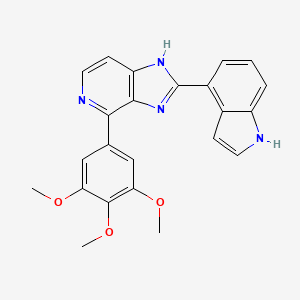
DQP1105
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DQP1105 is an NMDA receptor antagonist. It selectively inhibits glutamate-induced currents in Xenopus oocytes expressing rat NR2C and NR2D subunit-containing NMDA receptors (IC50s = 8.5 and 2.7 µM, respectively) over NR2A, NR2B, NRA1, and NRK2 subunit-containing receptors (IC50s = 206, 121, 198, and 153 µM, respectively).
DQP-1105 is a negative allosteric modulator of the GluN2C/D NMDA receptor inhibiting receptor function more potently when glutamate is present.
Mechanism of Action
Target of Action
DQP1105 is a potent noncompetitive NMDA receptor antagonist . It displays over 50-fold selectivity for GluN2D- and GluN2C-containing receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . The primary targets of this compound are the GluN2C and GluN2D subunits of the NMDA receptor . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
This compound interacts with its targets, the GluN2C and GluN2D subunits of the NMDA receptor, by inhibiting the receptor function . The compound reduces the frequency of channel opening , thereby decreasing the influx of calcium ions into the cell and subsequently reducing the excitatory synaptic transmission.
Pharmacokinetics
The compound is soluble in dmso , which suggests it could be well-absorbed and have good bioavailability
Result of Action
The molecular effect of this compound is the noncompetitive inhibition of NMDA receptors, specifically those containing GluN2C and GluN2D subunits . This results in a reduction in the frequency of channel opening , leading to decreased neuronal excitability at the cellular level. This could potentially have therapeutic implications in conditions characterized by excessive neuronal excitability or excitotoxicity.
Biochemical Analysis
Biochemical Properties
DQP1105 plays a crucial role in biochemical reactions, particularly as a noncompetitive NMDA receptor antagonist . It interacts with GluN2C- and GluN2D-containing receptors, displaying over 50-fold selectivity for these receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . The nature of these interactions involves the reduction of the frequency of channel opening .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific NMDA receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically NMDA receptors . It acts as a noncompetitive antagonist, inhibiting the function of these receptors and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its stability and efficacy in laboratory settings . Its long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways through its interaction with NMDA receptors . It may affect metabolic flux or metabolite levels, although specific enzymes or cofactors it interacts with are not mentioned in the available literature .
Transport and Distribution
Given its role as a noncompetitive NMDA receptor antagonist, it is likely to be distributed wherever these receptors are present .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever NMDA receptors are present, given its role as a noncompetitive antagonist . Any effects on its activity or function would be related to its interaction with these receptors .
Properties
CAS No. |
380560-89-4 |
|---|---|
Molecular Formula |
C29H24BrN3O4 |
Molecular Weight |
558.43 |
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChI Key |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DQP-1105; DQP 1105; DQP1105. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B607139.png)
